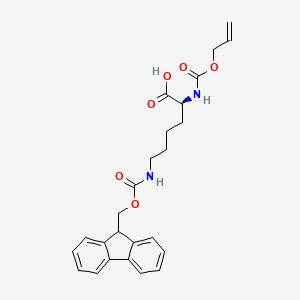

Alloc-Lys(Fmoc)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGIXLCPDFRQJL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Alloc-Lys(Fmoc)-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine, commonly abbreviated as Alloc-Lys(Fmoc)-OH or Fmoc-Lys(Alloc)-OH, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, employing the base-labile Fmoc group for α-amine protection and the palladium-sensitive Alloc group for side-chain ε-amine protection, offers researchers exceptional control over the synthesis of complex peptides. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and logical workflows relevant to advanced peptide research and drug development.

Core Concepts and Chemical Structure

This compound is a derivative of the amino acid L-lysine, strategically modified with two distinct protecting groups.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino terminus is the cornerstone of the widely used Fmoc-based solid-phase peptide synthesis. It remains stable during the coupling reactions but can be readily cleaved by a mild base, typically piperidine, to allow for the stepwise elongation of the peptide chain.[2]

The key feature of this reagent lies in the allyloxycarbonyl (Alloc) group protecting the ε-amino group of the lysine side chain.[2] The Alloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions sometimes used for peptide cleavage from the resin.[3] However, it can be selectively removed under mild conditions using a palladium(0) catalyst, a process that does not affect the Fmoc group or other common acid-labile side-chain protecting groups like Boc or Trt.[4] This "orthogonal" protection scheme is what makes this compound an invaluable tool for complex peptide synthesis.[2]

Below is a diagram of the chemical structure of this compound.

Caption: A simplified diagram illustrating the core lysine structure with its α-amino and ε-amino groups protected by Fmoc and Alloc groups, respectively.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for accurate reagent preparation and for predicting its behavior in chemical reactions.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₂₈N₂O₆ | [5][6] |

| Molecular Weight | 452.50 g/mol | [5][6] |

| CAS Number | 146982-27-6 | [6] |

| Appearance | White to off-white or beige powder | |

| Melting Point | 87-91 °C | |

| Purity (by HPLC) | ≥97.0% to ≥98.0% | [6] |

| Optical Activity [α]20/D | -12±1°, c = 1% in DMF | |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage Temperature | 2-8 °C |

Experimental Protocols

The utility of this compound is realized through its incorporation into a peptide sequence and the subsequent selective deprotection of the Alloc group. The following are generalized yet detailed protocols for these key experimental procedures.

Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the standard steps for coupling this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin (e.g., Rink Amide or Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the peptide chain. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove residual piperidine and by-products.

-

Coupling Reaction:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or a similar ninhydrin-based test to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.

Selective Deprotection of the Alloc Group

This protocol details the palladium-catalyzed removal of the Alloc protecting group from the lysine side chain, leaving other protecting groups intact.

-

Resin Preparation: Swell the Alloc-protected peptide-resin in anhydrous DCM for 30-60 minutes. It is crucial that the N-terminus is protected (e.g., with Fmoc) to prevent side reactions.[7]

-

Deprotection Cocktail Preparation:

-

Alloc Cleavage:

-

Drain the DCM from the resin and add the freshly prepared deprotection cocktail.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes at room temperature.[1]

-

Drain the reaction solution.

-

Repeat the treatment with a fresh deprotection cocktail for another 20-30 minutes to ensure complete removal.[8]

-

-

Washing:

-

Wash the resin extensively with DCM (3-5 times) to remove the palladium catalyst and scavenger.

-

Follow with thorough washing with DMF (3-5 times). A wash with a solution of 0.5% DIPEA and 0.5% sodium diethyldithiocarbamate in DMF can help to scavenge any remaining palladium residues.

-

-

Confirmation of Deprotection: The successful deprotection can be confirmed by cleaving a small amount of peptide from the resin and analyzing it via mass spectrometry.

Applications and Logical Workflows

This compound is not typically involved in direct modulation of signaling pathways; rather, it is a critical tool for synthesizing peptides that are used to study and influence these pathways. Its primary application lies in the ability to introduce specific modifications to the lysine side chain.[2]

Key Applications Include:

-

Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Alloc group allows for the on-resin formation of peptide branches or cyclization through the lysine side chain, creating peptides with enhanced stability and novel biological activities.[2]

-

Bioconjugation and Labeling: After Alloc removal, the exposed ε-amino group serves as a handle for conjugating various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of targeted therapeutics and diagnostic agents.[2]

-

Post-Translational Modifications: It enables the site-specific introduction of modifications that mimic natural post-translational modifications, such as ubiquitination or acetylation, which are crucial for studying protein function and signaling.

-

Drug Development: In the synthesis of complex peptide drugs like Liraglutide and Semaglutide, this compound is used to attach fatty acid side chains that prolong the drug's half-life in the body.[9][10]

The following diagram illustrates a typical workflow for the use of this compound in a research or drug development context.

Caption: A logical workflow demonstrating the strategic use of this compound in solid-phase peptide synthesis for creating side-chain modified peptides.

Conclusion

This compound is a sophisticated and highly versatile reagent that has become indispensable for the chemical synthesis of complex peptides. The orthogonal nature of its protecting groups provides chemists with the flexibility to perform selective, on-resin modifications of the lysine side chain, opening up avenues for the creation of novel peptide architectures, bioconjugates, and therapeutics. A thorough understanding of its properties and the associated experimental protocols is essential for leveraging its full potential in both academic research and industrial drug development.

References

- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. peptide.com [peptide.com]

- 5. This compound | C25H28N2O6 | CID 10950465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. benchchem.com [benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. WO2017114191A1 - Method for preparing sermaglutide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-α-Fmoc-N-ε-Alloc-L-lysine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(allyloxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Alloc)-OH, is a cornerstone building block in modern peptide chemistry. Its utility lies in the strategic application of two orthogonal protecting groups, the base-labile Fmoc group at the α-amino position and the palladium-cleavable Alloc group on the ε-amino side chain. This dual protection scheme offers researchers precise control over peptide synthesis, enabling the creation of complex peptide architectures such as branched and cyclic peptides, as well as the site-specific introduction of modifications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and strategic applications of Fmoc-Lys(Alloc)-OH.

Core Chemical Properties

Fmoc-Lys(Alloc)-OH is a white to off-white crystalline powder. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₈N₂O₆ | [1] |

| Molecular Weight | 452.50 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 87-91 °C | [1] |

| Optical Rotation | [α]20/D −12±1°, c = 1% in DMF | |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, and Acetone. | [2] |

| Storage | 2-8°C in a cool, dry environment. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.77 | d | 2H, Aromatic (Fmoc) |

| ~7.59 | d | 2H, Aromatic (Fmoc) |

| ~7.40 | t | 2H, Aromatic (Fmoc) |

| ~7.31 | t | 2H, Aromatic (Fmoc) |

| ~5.90 | m | 1H, -CH=CH₂ (Alloc) |

| ~5.25 | dd | 2H, -CH=CH₂ (Alloc) |

| ~4.50 | d | 2H, -O-CH₂-CH= (Alloc) |

| ~4.40 - 4.20 | m | 3H, Fmoc-CH₂-O & Fmoc-CH |

| ~4.15 | m | 1H, α-CH |

| ~3.10 | q | 2H, ε-CH₂ |

| ~1.80 - 1.30 | m | 6H, β, γ, δ-CH₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~176 | C=O (Carboxylic acid) |

| ~156 | C=O (Fmoc & Alloc carbamates) |

| ~144, ~141 | Aromatic quaternary (Fmoc) |

| ~133 | -CH=CH₂ (Alloc) |

| ~128, ~127, ~125, ~120 | Aromatic CH (Fmoc) |

| ~118 | -CH=CH₂ (Alloc) |

| ~67 | Fmoc-CH₂-O |

| ~65 | -O-CH₂- (Alloc) |

| ~54 | α-C |

| ~47 | Fmoc-CH |

| ~40 | ε-C |

| ~31, ~29, ~22 | β, γ, δ-C |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3060 | Medium | C-H stretch (Aromatic) |

| ~2930, ~2860 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid, Carbonyls) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1530 | Strong | N-H bend (Amide II) |

| ~1450, ~740, ~760 | Medium | Aromatic C-H bend |

| ~1250 | Strong | C-O stretch (Carbamate) |

Reference for general IR absorptions:[3][4]

Mass Spectrometry (MS)

| Parameter | Value |

| Calculated m/z | 452.19 (for C₂₅H₂₈N₂O₆) |

| Expected [M+H]⁺ | 453.20 |

| Expected [M+Na]⁺ | 475.18 |

Note: The observed m/z values in an experimental setting may vary slightly depending on the ionization method and instrument calibration.[5]

Experimental Protocols

The orthogonal nature of the Fmoc and Alloc protecting groups is central to the utility of Fmoc-Lys(Alloc)-OH. The following protocols detail the selective removal of these groups in the context of solid-phase peptide synthesis (SPPS).

Protocol 1: Fmoc Group Deprotection

This procedure is a standard step in Fmoc-based SPPS to elongate the peptide chain.[6][7]

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (v/v)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Drain the solution.

-

Wash the resin thoroughly with DMF (5-7 times).

-

Wash the resin with DCM (3-5 times) to prepare for the next coupling step.

Protocol 2: Alloc Group Deprotection

This protocol allows for the selective deprotection of the lysine side chain, enabling subsequent modification.[8]

Materials:

-

Peptide-resin containing a Lys(Alloc) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or other suitable scavenger (e.g., morpholine)

-

Anhydrous and deoxygenated Dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Swell the peptide-resin in anhydrous, deoxygenated DCM under an inert atmosphere.

-

Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

-

Prepare a solution of phenylsilane (10-20 equivalents) in DCM.

-

Add the phenylsilane solution to the resin, followed by the palladium catalyst solution.

-

Agitate the mixture at room temperature for 30-60 minutes, protected from light.

-

Drain the reaction solution.

-

Repeat the deprotection step (steps 4-6) to ensure complete removal.

-

Wash the resin extensively with DCM (5-7 times).

-

Wash the resin with a solution of 0.5% diisopropylethylamine (DIPEA) in DCM to scavenge any remaining catalyst.

-

Wash the resin with DCM (3-5 times) and then with DMF (3-5 times) to prepare for subsequent on-resin modification.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the core principle of using orthogonal protecting groups like Fmoc and Alloc in peptide synthesis.

Caption: Orthogonal protection and deprotection workflow.

Experimental Workflow: Synthesis of a Side-Chain Modified Peptide

This diagram outlines the key steps in synthesizing a peptide with a specific modification on a lysine residue using Fmoc-Lys(Alloc)-OH.

Caption: Workflow for side-chain peptide modification.

Applications in Research and Drug Development

The unique properties of Fmoc-Lys(Alloc)-OH make it an invaluable tool in various areas of peptide science:

-

Synthesis of Branched and Cyclic Peptides: The ability to selectively deprotect the lysine side chain on the solid support is crucial for creating branched peptides or for on-resin cyclization through lactam bridge formation.[8]

-

Peptide Conjugation: The exposed ε-amino group after Alloc removal serves as a handle for conjugating various moieties, such as polyethylene glycol (PEGylation) to improve pharmacokinetic profiles, fluorescent dyes for imaging, or cytotoxic drugs to create antibody-drug conjugates (ADCs).

-

Post-Translational Modifications (PTMs): Fmoc-Lys(Alloc)-OH allows for the site-specific introduction of modifications that mimic natural PTMs, such as ubiquitination or acetylation, which is essential for studying protein function and signaling.

-

Development of Peptide-Based Biomaterials: By functionalizing the lysine side chain, researchers can tune the properties of self-assembling peptides for applications in hydrogels, scaffolds, and drug delivery systems.

Conclusion

N-α-Fmoc-N-ε-Alloc-L-lysine is a versatile and powerful reagent for advanced peptide synthesis. Its orthogonal protection scheme provides the necessary control for constructing complex and modified peptides that are of significant interest in both academic research and the development of novel peptide-based therapeutics. The detailed understanding of its chemical properties and the application of robust experimental protocols are key to leveraging its full potential.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chempep.com [chempep.com]

- 4. Alloc-lys(fmoc)-oh | Sigma-Aldrich [sigmaaldrich.com]

- 5. Mass Spectroscopy Analysis | Chemotion [chemotion.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. peptide.com [peptide.com]

A Technical Guide to Alloc-Lys(Fmoc)-OH: Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-Allyloxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine, commonly known as Alloc-Lys(Fmoc)-OH. This derivative of the amino acid lysine is a valuable building block in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The orthogonal protecting groups, Alloc and Fmoc, allow for selective deprotection strategies, which is critical in the synthesis of complex peptides and other molecular structures.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are essential for accurate reagent preparation and stoichiometric calculations in synthetic applications.

| Property | Value | References |

| Molecular Formula | C25H28N2O6 | [1][2][3][4] |

| Molecular Weight | 452.5 g/mol | [1][2][3] |

| CAS Number | 146982-27-6 | [2] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general procedure for the synthesis of this compound. This method is based on the reaction of (S)-2-((9H-fluoren-9-ylmethoxy)methoxy)carbonyl)amino)-6-aminohexanoic acid with allyl chloroformate.

Materials:

-

(S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid

-

Dioxane

-

25% Potassium carbonate solution

-

Allyl chloroformate

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 61.7 mmol (25 g) of (S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid in 275 mL of dioxane in a suitable reaction vessel.

-

To this solution, add 25 mL of a 25% aqueous potassium carbonate solution.

-

Add 6.55 mL of allyl chloroformate to the reaction mixture.

-

Stir the reaction mixture at a constant room temperature (23°C) for 20 hours to allow for the completion of the reaction.[3]

-

Following the reaction period, the product can be isolated and purified using standard organic chemistry techniques, such as extraction and chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles of orthogonal protection strategy in peptide synthesis, a cornerstone of modern peptide and protein chemistry. It delves into the rationale behind this strategy, compares the most common protection schemes, and provides detailed experimental protocols for key procedures. The strategic use of protecting groups that can be selectively removed without affecting others is paramount for the successful synthesis of complex peptides, including those with post-translational modifications, cyclic structures, and branched architectures.[1]

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that are removed under distinct chemical conditions.[1] This allows for the selective deprotection of a specific functional group on a growing peptide chain while all other protected functionalities remain intact.[1] An ideal protecting group should be easily introduced, stable throughout the various synthesis steps, and cleanly removed with high yield without damaging the peptide.[1]

The primary functional groups that require protection during peptide synthesis are the α-amino group of the incoming amino acid and the reactive side chains of certain amino acids (e.g., the ε-amino group of lysine, the carboxyl group of aspartic acid, and the hydroxyl group of serine).[1] An orthogonal protection strategy enables the stepwise elongation of the peptide chain and the introduction of modifications at specific sites.[1]

Core Orthogonal Strategies: Fmoc/tBu vs. Boc/Bzl

The two most widely adopted strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them depends on the target peptide's sequence, complexity, and the desired final modifications.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| α-Amino Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| α-Amino Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |

| Orthogonality | Fully orthogonal | Quasi-orthogonal |

| Advantages | Milder deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides, glycoproteins).[2] | Effective for synthesizing long or hydrophobic peptides prone to aggregation. |

| Disadvantages | Aggregation can be an issue in some sequences. | Requires handling of hazardous strong acids for final cleavage. |

Side-Chain Protecting Groups in Fmoc/tBu Strategy

A variety of orthogonal protecting groups are available for the side chains of different amino acids, allowing for selective deprotection and modification.

| Amino Acid | Side-Chain Functionality | Protecting Group | Cleavage Condition | Stability |

| Lys, Orn | ε-Amino | Boc (tert-butoxycarbonyl) | TFA | Stable to piperidine |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | Stable to TFA and piperidine[1] | ||

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Phenylsilane | Stable to TFA and piperidine | ||

| Asp, Glu | β/γ-Carboxyl | OtBu (tert-butyl ester) | TFA | Stable to piperidine |

| OAll (Allyl ester) | Pd(PPh₃)₄ / Phenylsilane | Stable to TFA and piperidine | ||

| Cys | Thiol | Trt (Trityl) | TFA, I₂ | Stable to piperidine |

| Acm (Acetamidomethyl) | I₂, Hg(OAc)₂ | Stable to TFA and piperidine | ||

| Mmt (Monomethoxytrityl) | 1-2% TFA in DCM | Stable to piperidine | ||

| His | Imidazole | Trt (Trityl) | TFA | Stable to piperidine |

| Boc (tert-butoxycarbonyl) | TFA | Stable to piperidine |

Experimental Protocols

Protocol 1: General Fmoc-SPPS Cycle

This protocol outlines the fundamental steps for elongating a peptide chain on a solid support using Fmoc chemistry.

Procedure:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (e.g., 5 times) and dichloromethane (DCM) (e.g., 3 times).

-

Amino Acid Coupling: Add the Fmoc-protected amino acid (e.g., 4 equivalents), a coupling agent such as HBTU (e.g., 3.9 equivalents), and a base like DIPEA (e.g., 8 equivalents) in DMF. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF (e.g., 5 times) and DCM (e.g., 3 times).

-

Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: Selective Deprotection of Lys(Dde)

This protocol describes the removal of the Dde protecting group from the side chain of a lysine residue.

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a 2% (v/v) solution of hydrazine in DMF.

-

Treat the resin with the hydrazine solution for 3-10 minutes at room temperature. Repeat this step 2-3 times.

-

Wash the resin thoroughly with DMF to remove residual hydrazine.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the peptide.

| Reagent Cocktail | Composition (v/v) | Target Residues |

| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr) |

| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | General purpose, good for Trp-containing peptides |

| TFA/TIS/H₂O | TFA / TIPS / Water (95:2.5:2.5) | Peptides without sensitive residues |

Procedure:

-

Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

-

Prepare the appropriate cleavage cocktail in a fume hood.

-

Add the cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

Advanced Orthogonal Strategies

Beyond the standard Fmoc/tBu and Boc/Bzl strategies, other orthogonal protecting groups offer unique capabilities for synthesizing complex peptides.

Photolabile Protecting Groups

Photolabile protecting groups (PPGs) can be removed by irradiation with light of a specific wavelength, offering spatial and temporal control over deprotection. The o-nitrobenzyl (ONB) group is a commonly used PPG.

Experimental Protocol: Photocleavage of an ONB-protected Peptide

-

Dissolve the ONB-protected peptide in a suitable solvent (e.g., a buffer solution or organic solvent).

-

Irradiate the solution with a UV lamp at the appropriate wavelength (typically around 365 nm) for a specified time (ranging from minutes to hours, depending on the quantum yield and substrate).

-

Monitor the deprotection by HPLC or mass spectrometry.

-

Purify the deprotected peptide from the photolytic byproducts.

Enzyme-Labile Protecting Groups

Enzyme-labile protecting groups offer highly specific and mild deprotection conditions, catalyzed by a specific enzyme. The phenylacetyl (PhAc) group, which can be removed by penicillin G acylase, is an example.

Experimental Protocol: Enzymatic Deprotection with Penicillin G Acylase

-

Dissolve the N-terminal PhAc-protected peptide in an aqueous buffer (e.g., phosphate buffer, pH 7-8).

-

Add penicillin G acylase to the solution.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) for a period ranging from hours to days, depending on the substrate and enzyme concentration.

-

Monitor the deprotection by HPLC.

-

Upon completion, the enzyme can be removed by filtration or chromatography, and the deprotected peptide can be purified.

Side Reactions and Mitigation Strategies

Several side reactions can occur during peptide synthesis, and the choice of protecting groups and reaction conditions is crucial for their minimization.

| Side Reaction | Description | Mitigation Strategies |

| Racemization | Loss of stereochemical integrity at the α-carbon of an amino acid during coupling. | Use of racemization-suppressing additives (e.g., HOBt, Oxyma), and appropriate coupling reagents. |

| Aspartimide Formation | Cyclization of aspartic acid residues under basic conditions, leading to a mixture of α- and β-peptides. | Use of milder bases for Fmoc deprotection (e.g., piperazine/DBU), addition of acidic additives (e.g., HOBt), or use of sterically hindered side-chain protecting groups for Asp.[3][4] |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to form a six-membered ring, leading to chain termination. | Use of 2-chlorotrityl resin, or incorporation of the first two amino acids as a dipeptide. |

Quantitative Comparison of Fmoc Deprotection Reagents and Aspartimide Formation:

| Deprotection Reagent | Aspartimide Formation (%) | Comments |

| 20% Piperidine in DMF | Can be significant, sequence-dependent | Standard reagent, but can lead to side reactions. |

| 20% Piperidine / 0.1M HOBt in DMF | Reduced | HOBt acts as an acid additive to suppress aspartimide formation.[3] |

| 5% Piperazine / 2% DBU in DMF | Significantly reduced | A milder and faster alternative to piperidine.[5] |

By understanding the principles of orthogonal protection and carefully selecting protecting groups and reaction conditions, researchers can successfully synthesize complex and modified peptides with high purity and yield. This guide serves as a foundational resource to aid in the rational design and execution of peptide synthesis strategies.

References

solubility and storage conditions for Alloc-Lys(Fmoc)-OH

An In-depth Technical Guide to the Solubility and Storage of Alloc-Lys(Fmoc)-OH

For researchers, scientists, and professionals in drug development, the proper handling of peptide synthesis reagents is paramount to ensure experimental reproducibility and success. This guide provides a comprehensive overview of the , a critical building block in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

This compound, with the chemical name N-α-(9-fluorenylmethyloxycarbonyl)-N-ε-(allyloxycarbonyl)-L-lysine, is a derivative of the amino acid lysine. It features two key protecting groups: the base-labile Fmoc group on the α-amino group and the orthogonally protected Alloc group on the ε-amino group of the lysine side chain. This orthogonal protection scheme allows for the selective deprotection and modification of the lysine side chain during peptide synthesis.

Solubility Profile

This compound is generally characterized as a white to off-white or beige powder. Its solubility is a critical factor for its effective use in solution-phase and solid-phase peptide synthesis.

Qualitative Solubility

The compound exhibits good solubility in a range of polar organic solvents commonly employed in peptide synthesis.[1][2] These include:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

-

Chloroform

-

Dichloromethane (DCM)

-

Ethyl acetate

Quantitative Solubility Data

Quantitative solubility data is crucial for preparing stock solutions and for optimizing reaction conditions. The available data is summarized in the table below.

| Solvent | Concentration | Conditions | Citation |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL (220.99 mM) | Requires ultrasonication. The use of new, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. | [3] |

| Dimethylformamide (DMF) | 1 mmol in 2 mL (~226 mg/mL) | Described as "clearly soluble". | [4] |

Recommended Storage Conditions

Proper storage of this compound is essential to maintain its chemical integrity and prevent degradation, ensuring reliable performance in peptide synthesis.

Solid Form (Powder)

For optimal stability, the solid powder should be stored under the following conditions:

| Temperature | Duration | Conditions | Citation |

| -20°C | Long-term (up to 3 years) | Store in a tightly sealed container, protected from light and moisture. | [3] |

| 4°C | Mid-term (up to 2 years) | Store in a tightly sealed container, protected from light and moisture. | [3] |

| 2-8°C | General | Keep in a cool, dry, and well-ventilated place. | [1][2][5] |

It is also noted that the compound can be stored at temperatures up to 30°C for shorter periods.[6] For safety, it is classified as a combustible solid.[1][5]

In-Solvent Storage

When prepared as a stock solution, the stability of this compound is reduced. The following storage conditions are recommended for solutions:

| Temperature | Duration | Conditions | Citation |

| -80°C | Up to 6 months | Store in a tightly sealed container. | [3] |

| -20°C | Up to 1 month | Store in a tightly sealed container. | [3] |

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO

This protocol is based on the information provided for achieving a high-concentration stock solution for in vitro studies.[3]

Materials:

-

This compound powder

-

Anhydrous, newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

Procedure:

-

Weigh the desired amount of this compound powder and place it in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of the powder).

-

Tightly cap the vial.

-

Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Intermittent heating may also aid dissolution, but care should be taken to avoid degradation.

-

If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Note: For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[3]

General Handling Guidelines for Solid Reagent

To prevent degradation from atmospheric moisture, it is crucial to follow proper handling procedures for the solid reagent.

-

Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of moisture onto the cold powder.

-

Once at room temperature, open the container and quickly weigh the desired amount of the reagent in a low-humidity environment if possible.

-

Reseal the container tightly immediately after use. Purging the container with an inert gas like argon or nitrogen before sealing can further enhance stability.

-

Return the container to the recommended storage temperature.

Logical Workflow for Handling and Use

The following diagram illustrates the recommended workflow from storage to experimental use, emphasizing key decision points for maintaining the quality of this compound.

Caption: Workflow for this compound Handling.

References

An In-depth Technical Guide to Fmoc-Lys(Alloc)-OH (CAS: 146982-27-6) for Researchers and Drug Development Professionals

An essential tool for advanced peptide synthesis, Fmoc-Lys(Alloc)-OH, with CAS number 146982-27-6, offers researchers and drug development professionals a versatile building block for creating complex peptide structures. Its unique orthogonal protecting group strategy allows for the precise and selective modification of lysine side chains, enabling the synthesis of branched, cyclic, and other modified peptides with enhanced biological activity and therapeutic potential.

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine, hereafter referred to as Fmoc-Lys(Alloc)-OH.

Core Chemical and Physical Properties

Fmoc-Lys(Alloc)-OH is a derivative of the amino acid L-lysine, where the α-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the ε-amino group of the side chain is protected by an Alloc (allyloxycarbonyl) group, which can be selectively removed using a palladium catalyst.[1][2] This orthogonal protection scheme is the cornerstone of its utility in solid-phase peptide synthesis (SPPS).[2]

| Property | Value | References |

| CAS Number | 146982-27-6 | [1][2] |

| Molecular Formula | C₂₅H₂₈N₂O₆ | [1][2] |

| Molecular Weight | 452.50 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 87-91 °C | [3] |

| Optical Activity | [α]20/D −12±1°, c = 1% in DMF | [1] |

| Solubility | Soluble in DMF, chloroform, dichloromethane, ethyl acetate, DMSO, acetone | [4] |

| Storage | 2-8°C | [1] |

Experimental Protocols

The successful application of Fmoc-Lys(Alloc)-OH in peptide synthesis relies on the precise and efficient deprotection of its orthogonal protecting groups. The following are detailed methodologies for key experimental procedures.

Fmoc Group Deprotection

The base-labile Fmoc group is typically removed to allow for the elongation of the peptide chain at the α-amino group.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next amino acid coupling step.

A schematic representation of the Fmoc deprotection workflow is provided below.

Alloc Group Deprotection

Selective removal of the Alloc group from the lysine side chain is achieved using a palladium(0) catalyst, which leaves the Fmoc and other acid-labile protecting groups intact. This step is crucial for subsequent side-chain modifications.

Materials:

-

Peptide-resin containing a Lys(Alloc) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger, such as phenylsilane (PhSiH₃) or morpholine

-

Anhydrous and deoxygenated dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Swell the peptide-resin in anhydrous, deoxygenated DCM.

-

In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin substitution) in DCM.

-

Add the scavenger (e.g., 20-25 equivalents of phenylsilane) to the resin suspension.

-

Add the palladium catalyst solution to the resin suspension.

-

Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes at room temperature.

-

Monitor the reaction progress using a qualitative test (e.g., Kaiser test) or by cleaving a small sample for LC-MS analysis.

-

Once the deprotection is complete, wash the resin thoroughly with DCM, followed by a solution of a palladium scavenger (e.g., 0.5% sodium diethyldithiocarbamate in DMF), and finally with DMF and DCM to remove all traces of the catalyst and reagents.

-

The exposed ε-amino group of the lysine is now available for further functionalization.

Below is a diagram illustrating the general workflow for Alloc group deprotection.

Applications in Peptide Synthesis

The orthogonal nature of the Fmoc and Alloc protecting groups in Fmoc-Lys(Alloc)-OH makes it an invaluable tool for the synthesis of complex peptides.

Synthesis of Branched Peptides

Branched peptides can be synthesized by elongating the main peptide chain, followed by the selective deprotection of the Alloc group on a lysine residue and subsequent synthesis of a second peptide chain on the lysine side chain. This approach is commonly used in the development of synthetic vaccines and drug delivery systems.[5]

Synthesis of Cyclic Peptides

Fmoc-Lys(Alloc)-OH is instrumental in the on-resin synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides.[6][7] After assembly of the linear peptide, the Alloc group on a lysine residue and another protecting group on a different amino acid (e.g., an allyl ester on aspartic or glutamic acid) can be selectively removed. The exposed amino and carboxyl groups can then be cyclized on the solid support.

Signaling Pathway Modulation: A Case Study with RGD Peptides

While Fmoc-Lys(Alloc)-OH is a synthetic building block and does not directly participate in signaling pathways, it is a key component in the synthesis of biologically active peptides that do. A prominent example is the synthesis of cyclic RGD (Arg-Gly-Asp) peptides. These peptides are known to interact with integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in various signaling pathways.[1][8]

The functionalization of the lysine side chain, made possible by the use of Fmoc-Lys(Alloc)-OH, allows for the attachment of various moieties, such as fluorescent probes, radiolabels, or cytotoxic drugs, to target integrin-expressing cells, for example, in cancer therapy and imaging.

The binding of a cyclic RGD peptide to an integrin can trigger a cascade of intracellular events known as outside-in signaling. This pathway involves the recruitment of focal adhesion proteins and the activation of downstream kinases, ultimately influencing cell proliferation, survival, and migration.[8][9]

A simplified representation of the integrin signaling pathway initiated by the binding of an RGD ligand is shown below.

Suppliers

Fmoc-Lys(Alloc)-OH is commercially available from a number of chemical suppliers that specialize in reagents for peptide synthesis. When sourcing this compound, it is crucial to ensure high purity (typically ≥98%) to achieve optimal results in peptide synthesis.

A non-exhaustive list of suppliers includes:

Researchers should always request a certificate of analysis to verify the purity and identity of the compound before use.

References

- 1. Integrin - Wikipedia [en.wikipedia.org]

- 2. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - BR [thermofisher.com]

- 3. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

- 5. Bot Verification [merel.si]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. um.es [um.es]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Antimicrobial Peptides: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Properties of Alloc-Lys(Fmoc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data available for Nα-allyloxycarbonyl-Nε-(9-fluorenylmethyloxycarbonyl)-L-lysine (Alloc-Lys(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS). The strategic placement of the Alloc and Fmoc protecting groups allows for orthogonal deprotection strategies, enabling the synthesis of complex peptides with site-specific modifications.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. This data is crucial for the verification of the structural integrity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton Type | Chemical Shift (δ) in ppm |

| Aromatic (Fmoc group) | 7.0 - 8.0 |

| Vinyl (Alloc group) | 5.8 - 6.2 |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Type | Chemical Shift (δ) in ppm |

| Aromatic (Fmoc group) | 117.8 - 161.6 |

Table 3: Infrared (IR) Spectroscopy Data

| Functional Group | Stretching Frequency (cm⁻¹) |

| N-H | ~3338 |

| Carboxylic Acid C=O | 1720 - 1740 |

| Carbamate C=O | ~1699 |

Experimental Protocols

While specific, detailed experimental protocols for acquiring the spectroscopic data of this compound are not extensively published, the following represents a general methodology based on standard practices for Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:

-

Sample Preparation: Dissolve a small amount of the analyte (e.g., 5-10 mg of this compound) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts.

-

Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a typical range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The orthogonal nature of the Alloc and Fmoc protecting groups is central to its utility. The following diagram illustrates the logical workflow for the selective deprotection of this compound in SPPS.

Caption: Orthogonal deprotection workflow of this compound in SPPS.

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis Protocol Utilizing Alloc-Lys(Fmoc)-OH for Site-Specific Modification

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the synthesis of custom peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials science. The use of orthogonally protected amino acids is critical for the synthesis of complex peptides and for site-specific modifications. This application note details a protocol for the use of N-α-Fmoc-N-ε-Alloc-L-lysine (Alloc-Lys(Fmoc)-OH) in SPPS. The allyloxycarbonyl (Alloc) protecting group is labile to palladium(0)-catalyzed cleavage, which is orthogonal to the acid-labile cleavage of the tert-butyl-based side-chain protecting groups and the base-labile cleavage of the Fmoc group. This orthogonality allows for the selective deprotection and modification of the lysine side-chain while the peptide remains attached to the solid support.

Key Reagents and Equipment

| Reagent/Equipment | Purpose |

| Rink Amide Resin | Solid support for peptide synthesis |

| This compound | Protected amino acid for incorporation |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent |

| Piperidine | Reagent for Fmoc deprotection |

| HBTU/HCTU | Coupling reagent |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reaction |

| Palladium(0) tetrakis(triphenylphosphine) | Catalyst for Alloc deprotection |

| Phenylsilane | Scavenger for Alloc deprotection |

| Trifluoroacetic acid (TFA) | Reagent for final cleavage |

| Triisopropylsilane (TIS) | Scavenger for final cleavage |

| Water | Scavenger for final cleavage |

| Solid-Phase Synthesis Vessel | Reaction vessel |

| Shaker | For mixing during reactions |

| HPLC System | For purification and analysis |

| Mass Spectrometer | For characterization |

Experimental Protocols

Resin Swelling and Fmoc Deprotection

-

Place the Rink Amide resin in a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 x 10 mL/g of resin).

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF.

-

Shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g) and DCM (3 x 10 mL/g).

Amino Acid Coupling

-

Dissolve this compound (3 eq) and HBTU/HCTU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Selective Alloc Deprotection

-

Wash the peptide-resin with DCM (3 x 10 mL/g).

-

Prepare a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (20 eq) in DCM.

-

Add the solution to the peptide-resin.

-

Shake for 2 hours at room temperature, ensuring the vessel is protected from light.

-

Drain the solution and wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 10 mL/g) to remove residual palladium.

-

Wash again with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g).

Side-Chain Modification

-

At this stage, the deprotected lysine side-chain is available for modification (e.g., acylation, alkylation, or conjugation to a reporter molecule) using appropriate reagents and reaction conditions.

Final Cleavage and Deprotection

-

Wash the peptide-resin with DCM (3 x 10 mL/g) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Quantitative Data Summary

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | As determined by Kaiser test or HPLC analysis of a cleaved aliquot. |

| Alloc Deprotection Efficiency | >95% | Dependent on catalyst and scavenger choice. Monitored by HPLC-MS. |

| Final Peptide Purity (Crude) | 60-85% | Highly sequence-dependent. |

| Final Peptide Purity (Purified) | >98% | Achievable with preparative HPLC. |

Diagrams

Caption: Workflow for SPPS using this compound.

Caption: Orthogonal deprotection scheme in SPPS.

On-Resin Alloc Group Removal: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin removal of the allyloxycarbonyl (Alloc) protecting group, a crucial step in solid-phase peptide synthesis (SPPS) for the construction of complex peptides, including cyclic and branched structures. The Alloc group's orthogonality to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups makes it an invaluable tool for selective deprotection and on-resin modifications.[1]

This guide covers three primary methodologies for on-resin Alloc deprotection: the classical palladium(0)-catalyzed approach with various scavengers, a rapid microwave-assisted method, and a sustainable metal-free alternative. Each section includes a summary of quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a laboratory setting.

Data Presentation: Comparison of On-Resin Alloc Deprotection Methods

The selection of an appropriate Alloc removal strategy depends on factors such as the peptide sequence, available equipment, and desired throughput. The following tables summarize key quantitative parameters for the different on-resin Alloc deprotection methods to aid in this decision-making process.

Table 1: Comparison of Scavengers for Palladium-Catalyzed On-Resin Alloc Deprotection

| Scavenger | Catalyst | Reagent Equivalents (Scavenger) | Reaction Time | Deprotection Efficiency | Key Observations |

| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | 20 eq. | 2 x 20 min | Quantitative | A commonly used and effective scavenger.[1][2] |

| Dimethylamine borane (Me₂NH·BH₃) | Pd(PPh₃)₄ | 40 eq. | 40 min | Quantitative | Offers quantitative removal and prevents N-allyl back-alkylation.[3][4] |

| Morpholine | Pd(PPh₃)₄ | - | - | Inferior to Me₂NH·BH₃ and PhSiH₃ | Not recommended due to lower efficiency.[3] |

| N-Methylaniline | Pd(PPh₃)₄ | 28 eq. | 2 hours | Effective | An alternative scavenger for specific applications.[5] |

| Meldrum's acid/TES-H/DIPEA | Pd(PPh₃)₂Cl₂ | 1:1:1 ratio | 2 x 10 min (at 50°C) | High | Part of an optimized open-flask protocol.[6] |

Table 2: Comparison of On-Resin Alloc Deprotection Protocols

| Protocol | Key Reagents | Temperature | Reaction Time | Peptide Purity | Advantages | Disadvantages |

| Classical Palladium-Catalyzed | Pd(PPh₃)₄, Phenylsilane | Room Temperature | 2 x 20-30 min | >95% | Well-established, reliable, high purity.[7] | Requires inert atmosphere, potential for palladium contamination.[2] |

| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane | 38-40°C | 2 x 5 min | >98% | Significantly reduced reaction time, can be performed under atmospheric conditions.[8][9] | Requires a microwave peptide synthesizer. |

| Metal-Free | Iodine (I₂), Water | 50°C | 1.5 hours | ~99% | Avoids heavy metal contamination, environmentally friendly.[10] | Longer reaction time compared to microwave method. |

Experimental Protocols

The following are detailed methodologies for the key on-resin Alloc group removal experiments.

Protocol 1: Classical Palladium(0)-Catalyzed Alloc Deprotection

This protocol describes the standard procedure for removing the Alloc group using a palladium(0) catalyst and a scavenger under an inert atmosphere.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase synthesis reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Swell the Alloc-protected peptide-resin in DCM in a fritted reaction vessel for at least 30 minutes.

-

Drain the DCM.

-

Under an inert atmosphere, prepare the deprotection solution in a separate flask:

-

Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading) in DCM.

-

Add the scavenger: Phenylsilane (20 equivalents) or Dimethylamine borane (40 equivalents).

-

-

Add the deprotection solution to the resin-containing vessel.

-

Gently agitate the resin suspension under the inert atmosphere for the specified time (e.g., 20-30 minutes for Phenylsilane, 40 minutes for Dimethylamine borane).[3][7]

-

Drain the reaction mixture.

-

To ensure complete deprotection, repeat the deprotection step (steps 4-6) one more time.[11]

-

Wash the resin extensively to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:

-

DCM (5 times)

-

DMF (3 times)

-

DCM (5 times)

-

-

A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Alloc group.

Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Alloc Deprotection

This protocol utilizes microwave irradiation to significantly accelerate the deprotection reaction, allowing for a much shorter reaction time.

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

DCM, peptide synthesis grade

-

Microwave peptide synthesizer

Procedure:

-

Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.

-

Swell the resin in DCM.

-

Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents) and Phenylsilane (15 equivalents) in DCM.[8]

-

Add the deprotection solution to the resin.

-

Place the vessel in the microwave synthesizer and irradiate at 38-40°C for 5 minutes.[8][9]

-

Drain the reaction mixture.

-

Repeat the microwave-assisted deprotection step (steps 4-6) one more time.

-

After the second irradiation, drain the vessel and wash the resin thoroughly with DCM and DMF.

-

Confirm the completion of the deprotection by cleaving a small amount of resin and analyzing via HPLC-MS.

Protocol 3: Metal-Free Alloc Deprotection using Iodine

This protocol provides an environmentally benign alternative to palladium-catalyzed methods.

Materials:

-

Alloc-protected peptide-resin

-

Iodine (I₂)

-

Water

-

PolarClean/Ethyl Acetate (EtOAc) solvent system (or another suitable solvent)

-

DCM, peptide synthesis grade

Procedure:

-

Swell the Alloc-protected peptide-resin in the chosen solvent system (e.g., PolarClean/EtOAc).

-

Prepare the deprotection reagent by dissolving Iodine (5 equivalents) in a mixture of water and the solvent system (e.g., I₂/H₂O 1:8).[10]

-

Add the iodine solution to the resin.

-

Heat the reaction mixture to 50°C and agitate for 1.5 hours.[10]

-

Drain the reaction solution.

-

Wash the resin thoroughly with the solvent mixture, followed by DCM.

-

Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.

Visualizations

Palladium-Catalyzed Alloc Deprotection Mechanism

The palladium-catalyzed removal of the Alloc group proceeds through a mechanism known as the Tsuji-Trost reaction.[11] The key steps involve the formation of a π-allyl palladium complex, followed by nucleophilic attack by a scavenger.

Caption: Mechanism of palladium-catalyzed on-resin Alloc group removal.

General Experimental Workflow for On-Resin Alloc Deprotection

The following diagram illustrates the general workflow for solid-phase peptide synthesis, highlighting the on-resin Alloc deprotection step.

Caption: General workflow for SPPS including on-resin Alloc deprotection.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

reagents for selective Alloc deprotection (e.g., Pd(PPh3)4, phenylsilane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) group is a crucial amine and alcohol protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules.[1][2][3] Its popularity stems from its orthogonality to other common protecting groups like Boc and Fmoc, allowing for selective deprotection under mild conditions.[1][2][4] This key attribute enables site-specific modifications of complex molecules, such as the synthesis of cyclic peptides, branched peptides, and glycopeptides.[2][5]

The deprotection of the Alloc group is most commonly achieved through a palladium(0)-catalyzed reaction in the presence of a nucleophilic scavenger.[1][6] This process, known as the Tsuji-Trost reaction, involves the formation of a π-allyl palladium complex, which is then intercepted by a scavenger, liberating the free amine or alcohol and regenerating the palladium(0) catalyst.[1][2] This application note provides a detailed overview of the reagents, protocols, and quantitative data for the selective deprotection of the Alloc group.

Reagents for Alloc Deprotection

The successful deprotection of the Alloc group relies on a combination of a palladium(0) catalyst and an allyl group scavenger.

Palladium(0) Catalyst:

-

Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This is the most widely used and commercially available catalyst for Alloc deprotection.[1][2][7] It is an air-sensitive solid that should be handled under an inert atmosphere.

Allyl Group Scavengers:

The choice of scavenger is critical to prevent side reactions, such as the re-allylation of the deprotected amine.[2] Various scavengers are employed, each with its own advantages:

-

Phenylsilane (PhSiH₃): A highly efficient scavenger that acts as a hydride donor, reducing the allyl group.[1][2][8]

-

Dimedone: A C-H acidic scavenger that effectively traps the allyl cation.[1][9]

-

N,N'-Dimethylbarbituric acid (DMBA): An acidic scavenger that has shown excellent results in preventing side reactions.[9][11]

-

Amine-borane complexes (e.g., Me₂NH•BH₃): These reagents offer fast deprotection under near-neutral conditions.[1][12][13]

-

Sodium borohydride (NaBH₄): A hydride donor that can also be used for Alloc deprotection.[1][14]

Quantitative Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of Alloc-protected amines using various reagent systems. Please note that reaction times and yields can vary depending on the specific substrate and reaction scale.

| Catalyst (mol%) | Scavenger (equiv) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (10) | Phenylsilane (7.0) | CH₂Cl₂ | 0 | 1 h | High | [1] |

| Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | 25 | 1 h | >95% | [7] |

| Pd(PPh₃)₄ (0.35) | Phenylsilane (20) | DCM | 25 | 20-30 min (repeated) | Quantitative | [15] |

| Pd(PPh₃)₄ (0.1-0.25) | Phenylsilane (20) | DCM | Room Temp | 2 x 20 min | High | [3] |

| Pd(PPh₃)₄ | Phenylsilane | DMF | 38 (Microwave) | 2 x 5 min | >98% | [16][17] |

| Pd(PPh₃)₄ (0.2) | N,N'-Dimethylbarbituric acid (10) | DMF:CH₂Cl₂ (1:1) | Room Temp | 12 h | High | [11] |

| Pd(PPh₃)₄ | Morpholine | CHCl₃/HOAc/NMM | Room Temp | - | - | [5] |

| Pd(PPh₃)₄ | Dimethylamine borane (40) | DCM | Room Temp | 40 min | High | [3] |

Experimental Protocols

Protocol 1: In-Solution Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a general procedure for the deprotection of an Alloc-protected amine in solution.[1]

Materials:

-

Alloc-protected substrate

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Alloc-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ (concentration typically 0.1 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

To the stirred solution, add phenylsilane (7.0 equiv).

-

Add Pd(PPh₃)₄ (0.10 equiv) to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the deprotected amine.

Protocol 2: On-Resin Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane for Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for the deprotection of an Alloc-protected amino acid residue on a solid support.[7][15]

Materials:

-

Alloc-protected peptide-resin

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Swell the Alloc-protected peptide-resin in anhydrous DCM in a solid-phase synthesis vessel.

-

Prepare the deprotection solution in a separate flask under an inert atmosphere by dissolving Pd(PPh₃)₄ (0.2-0.35 equiv relative to resin loading) and phenylsilane (20 equiv) in anhydrous DCM.

-

Drain the DCM from the resin and add the freshly prepared deprotection solution to the vessel.

-

Agitate the resin suspension gently under an inert atmosphere for 20-30 minutes at room temperature.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).

-

To ensure complete deprotection, repeat the deprotection cycle (steps 3-5) one more time.

-

After the final wash, the resin is ready for the next coupling step or cleavage from the support.

Mandatory Visualizations

Caption: Catalytic cycle of Pd(0)-mediated Alloc deprotection.

Caption: General experimental workflow for Alloc deprotection.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 11. Solid-Phase Synthesis and Kinetic Characterization of Fluorogenic Enzyme-Degradable Hydrogel Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Palladium catalyzed reductive deprotection of alloc: Transprotection and peptide bond formation [infoscience.epfl.ch]

- 15. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biotage.com [biotage.com]

Synthesis of Branched Peptides with Alloc-Lys(Fmoc)-OH: Application in Targeting Neurotensin Receptor 1 in Pancreatic Cancer

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptides represent a promising class of therapeutic agents, offering enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding avidity compared to their linear counterparts.[1] The synthesis of these complex structures is facilitated by the use of orthogonally protected amino acids, which allow for the selective deprotection and elaboration of specific sites within the peptide chain. One such key building block is Nα-(9-fluorenylmethyloxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine (Alloc-Lys(Fmoc)-OH).[2] This derivative enables the synthesis of the main peptide backbone using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by the selective removal of the Alloc group from the lysine side chain to introduce a branching point.[3]

This application note provides a detailed protocol for the synthesis of a tetra-branched peptide targeting the Neurotensin Receptor 1 (NTS1), a G-protein coupled receptor (GPCR) overexpressed in several cancers, including pancreatic cancer.[4][5] The binding of the neuropeptide neurotensin (NT) or its analogs to NTS1 can trigger downstream signaling pathways, such as the MAPK and NF-κB pathways, promoting cancer progression.[6][7] Branched NT analogs have been shown to exhibit high affinity for NTS1, making them valuable candidates for targeted drug delivery and therapeutic intervention.[4]

Principle of Orthogonal Protection

The successful synthesis of branched peptides relies on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. In this protocol, we utilize two key protecting groups:

-

Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group used for the α-amino group of the amino acids in the main peptide chain. It is stable to acidic conditions and palladium catalysis but is readily cleaved by a mild base, typically a solution of piperidine in dimethylformamide (DMF).[8]

-

Alloc (allyloxycarbonyl): This protecting group is stable to the basic conditions used for Fmoc removal and to the acidic conditions of final cleavage. It is selectively removed by a palladium(0) catalyst in the presence of a scavenger.[3][9]

This orthogonality allows for the assembly of the linear peptide backbone, followed by the specific deprotection of the lysine ε-amino group for the synthesis of the peptide branches.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of branched peptides. It is important to note that yields and purities are sequence-dependent and can be optimized by adjusting coupling times, reagent excesses, and purification methods.

Table 1: Summary of Typical Yields and Purities for Branched Peptide Synthesis

| Step | Parameter | Typical Value | Notes |

| Solid-Phase Peptide Synthesis (SPPS) | Coupling Efficiency per Step | >99% | Monitored by Kaiser test or equivalent. |

| Overall Yield of Linear Peptide on Resin | >90% | Dependent on the length of the peptide. | |

| Alloc Deprotection | Deprotection Efficiency | >95% | Monitored by HPLC-MS of a small cleaved sample. |

| Branch Synthesis | Coupling Efficiency per Step | >98% | Steric hindrance can be a factor. |

| Final Cleavage and Deprotection | Crude Peptide Yield | 50-80% | Dependent on peptide sequence and resin loading. |

| Purification | Final Purity | >95% | Achieved by preparative RP-HPLC. |

Table 2: Comparison of Protecting Groups for Lysine in Branched Peptide Synthesis

| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., phenylsilane) in DCM.[3] | Orthogonal to Fmoc and tBu; mild deprotection conditions. | Requires an inert atmosphere; potential for palladium contamination.[10] |

| ivDde | 2-5% hydrazine in DMF.[11] | Orthogonal to Fmoc and tBu; rapid deprotection. | Hydrazine can be hazardous; potential for side reactions with certain amino acids.[9] |

| Mtt | 1-2% TFA in DCM. | Very acid-labile, allowing for mild deprotection. | Less orthogonal to highly acid-sensitive resins and protecting groups. |

Experimental Protocols

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF

-

Alloc deprotection solution:

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Phenylsilane

-

Solvent: Dichloromethane (DCM)

-

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Solvents: DMF, DCM, Diethyl ether (cold)

-

Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Backbone

This protocol describes the synthesis of the linear peptide backbone on a solid support using manual or automated Fmoc-SPPS.

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-